molecular formula C12H16BO4- B13906827 1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13906827
M. Wt: 235.07 g/mol
InChI Key: VZSXVWKYPCSAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and materials science. Its structure features a boron atom integrated into a bicyclic framework, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of 4-methoxyphenylboronic acid with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of boronic acids or borates.

    Reduction: Formation of boron-containing alcohols.

    Substitution: Formation of substituted boron compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a drug delivery agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. This interaction can modulate biological pathways, leading to the observed effects. The compound’s unique structure allows it to penetrate cell membranes and reach intracellular targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
  • 1-(4-Methylphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Uniqueness

1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H16BO4-

Molecular Weight

235.07 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane

InChI

InChI=1S/C12H16BO4/c1-12-7-15-13(16-8-12,17-9-12)10-3-5-11(14-2)6-4-10/h3-6H,7-9H2,1-2H3/q-1

InChI Key

VZSXVWKYPCSAHH-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.